FB23-2

Description

Properties

IUPAC Name |

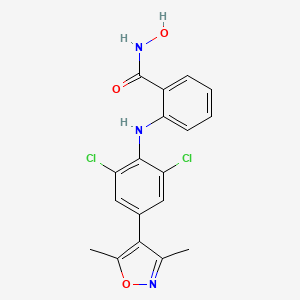

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHNIWOZZKIBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of FB23-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism of action for FB23-2, a small-molecule inhibitor primarily investigated for its therapeutic potential in acute myeloid leukemia (AML). It synthesizes data from preclinical studies, detailing its on-target and newly discovered off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of FTO Demethylase

This compound was developed as a potent and selective inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.[1][2] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), a critical process in epitranscriptomics.[2][] The primary mechanism of this compound involves directly binding to the catalytic pocket of FTO, thereby inhibiting its demethylase activity.[2][][4] This action mimics the genetic depletion of FTO, leading to a significant increase in the global levels of m6A on RNA transcripts within cancer cells.[4]

Caption: Core mechanism of this compound, which inhibits the FTO protein to increase m6A mRNA levels.

Downstream Cellular Effects in Acute Myeloid Leukemia (AML)

The inhibition of FTO by this compound triggers a cascade of downstream events that collectively contribute to its anti-leukemic properties. These effects are mediated by the altered m6A landscape, which in turn modulates the expression of key cancer-related genes.

Modulation of Gene Expression

Treatment with this compound leads to significant changes in the expression of critical genes involved in leukemogenesis. Specifically, it increases the abundance of transcripts for ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) , which are known to promote myeloid differentiation.[4][5] Concurrently, this compound treatment suppresses the expression of the oncogenes MYC and CEBPA , which are positively regulated by FTO.[4][5]

Anti-Leukemic Phenotypes

The modulation of these gene pathways results in several observable anti-cancer effects in AML cells:

-

Suppression of Proliferation: this compound dramatically inhibits the growth of human AML cell lines and primary patient-derived AML cells.[2][4]

-

Induction of Apoptosis: The compound promotes programmed cell death.[4][6][7]

-

Cell Cycle Arrest: this compound causes cells to arrest in the G1 phase of the cell cycle.[4]

-

Promotion of Myeloid Differentiation: It enhances the differentiation of AML cells, an effect that is particularly potent when combined with all-trans retinoic acid (ATRA).[4]

Caption: Downstream effects of FTO inhibition by this compound in AML cells.

Emerging Research: An FTO-Independent Off-Target Mechanism

Recent research has introduced complexity to the mechanism of action of this compound. A 2024 study revealed that this compound also functions as an inhibitor of human dihydroorotate dehydrogenase (hDHODH) , a critical enzyme in the de novo pyrimidine synthesis pathway.[8] This off-target inhibition leads to the accumulation of the substrate dihydroorotate and disrupts nucleotide synthesis, which is essential for rapidly proliferating cancer cells.[8] This hDHODH-mediated activity contributes to the anti-proliferative effects of this compound in a manner that can be independent of FTO status.[8] Another study suggests that the cytotoxicity of this compound may persist even in FTO-deficient cells, lending further support to the significance of an FTO-independent mechanism.[9]

Caption: Dual-inhibition model showing on-target (FTO) and off-target (hDHODH) effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Value | Cell/Assay Type | Reference |

|---|---|---|---|---|

| IC₅₀ | FTO Demethylase Activity | 2.6 µM | Cell-free enzymatic assay | [1] |

| IC₅₀ | Cell Proliferation | 1.6 µM - 16 µM | Primary human AML cells | [4] |

| IC₅₀ | Cell Proliferation | ~10-30x higher than CS1/CS2 | AML Cell Lines |[10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Outcome | Reference |

|---|---|---|---|

| Xenotransplantation (MONOMAC6 AML cells) | 2 mg/kg, daily, intraperitoneal | Significantly prolonged survival | [4] |

| Patient-Derived Xenograft (PDX AML) | Not specified | Prolonged survival (less potent than CS1/CS2) | [10] |

| Intracranial Glioma Xenograft | 20 mg/kg, daily, intraperitoneal | Reduced tumor growth rates |[6] |

Key Experimental Protocols

The mechanism of this compound has been elucidated using a range of molecular and cellular biology techniques.

m6A Abundance Quantification

-

m6A Dot Blot Assay: Total mRNA is isolated from AML cells (e.g., NB4, MONOMAC6) treated with this compound or a vehicle control (DMSO) for 72 hours. The mRNA is spotted onto a nylon membrane, which is then probed with an m6A-specific antibody. Signal intensity provides a semi-quantitative measure of global m6A levels. Methylene blue staining is used as a loading control.[4]

-

LC-MS/MS Quantification: mRNA is isolated, digested into single nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides precise quantification of the m6A-to-adenosine (A) ratio, offering a definitive measure of m6A abundance changes.[4]

Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: AML cells are treated with this compound for 48-72 hours. Cells are then harvested and stained with Annexin V (to detect early apoptotic cells) and 7-aminoactinomycin D (7-AAD) or Propidium Iodide (PI) (to detect late apoptotic/necrotic cells). The stained cell populations are quantified using flow cytometry (FACS).[4]

-

Cell Cycle Analysis: Treated cells are fixed and stained with a DNA-intercalating dye like PI or Hoechst. The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Caption: A typical experimental workflow for assessing this compound-induced apoptosis via FACS.

In Vivo Xenograft Studies

-

Cell Line-Derived Xenograft: Immunocompromised mice (e.g., NSGS) are transplanted with human AML cells (e.g., MONOMAC6). After engraftment is established (approx. 10 days), mice are treated daily with intraperitoneal injections of this compound (e.g., 2 mg/kg) or a vehicle control. The primary endpoints are the monitoring of leukemic symptoms and overall survival.[4]

-

Patient-Derived Xenograft (PDX): This model uses primary AML cells from patients transplanted into immunocompromised mice. It is considered more clinically relevant. Efficacy is assessed by monitoring leukemia burden (e.g., via bioluminescence imaging) and overall survival.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. ashpublications.org [ashpublications.org]

FB23-2: A Selective FTO Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FB23-2, a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, a key N6-methyladenosine (m6A) RNA demethylase. This compound has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where FTO is often overexpressed and plays an oncogenic role. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Mechanism of Action

This compound functions as a selective inhibitor of the FTO m6A demethylase.[1][2] Developed through structure-based rational design, it directly binds to the FTO protein, leading to a significant increase in the global levels of m6A RNA methylation.[1] This epigenetic modification is crucial for regulating gene expression.

The primary anti-leukemic effects of this compound are attributed to its ability to modulate the expression of key cancer-related genes. Specifically, FTO inhibition by this compound leads to:

-

Upregulation of Tumor Suppressor Genes: Increased m6A methylation on the transcripts of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) enhances their expression.[1][3]

-

Downregulation of Oncogenes: Conversely, the stability and expression of critical oncogenes such as MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha) are reduced.[1][3]

This targeted modulation of gene expression ultimately triggers cell cycle arrest at the G1 phase, promotes cellular differentiation, and induces apoptosis in AML cells, thereby inhibiting their proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| FTO Demethylase Activity | In vitro assay | 2.6 µM | [4][5][6][7] |

| Human FTO Demethylase Activity | In vitro assay | 0.5 µM | [4] |

| Cell Proliferation | NB4 (AML) | 0.8 µM | [1][6][7] |

| Cell Proliferation | MONOMAC6 (AML) | 1.5 µM | [1][6][7] |

| Cell Proliferation | Various AML cell lines | 1.9 - 5.2 µM | [1][6] |

| Cell Proliferation | Primary AML cells | 1.6 - 16 µM | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Reference |

| ALKBH5 | No significant inhibition | [1][4] |

| Histone Deacetylases (HDACs) | Minimal activity | [4] |

| DOT1L | Minimal activity | [4] |

| Bromodomain-containing proteins (BRDs) | Minimal activity | [4] |

| LSD1 | Minimal activity | [4] |

| Jumonji domain-containing histone demethylases | Minimal activity | [4] |

| TET1 | Minimal inhibition | [4] |

| Kinases (panel of 405) | Minimal inhibition of most kinases | [4] |

| Oncogenic Proteases | Minimal inhibition | [4] |

| Cyclooxygenases (COX-1, COX-2) | No significant inhibition | [4] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data (Mouse Models)

| Parameter | Value/Observation | Animal Model | Reference |

| Administration Route | Intraperitoneal (i.p.) | Mice | [5][7] |

| Dosage | 2 mg/kg | Xenografted mice | [5][6][7] |

| Efficacy | Significantly inhibits AML progression | Xenografted mice | [1][2] |

| Efficacy | Delays disease onset and prolongs survival | Xenografted mice | [6] |

| Tmax | 1.0 hour | Mice | [4] |

| Volume of Distribution (Vd) | 1.8 L/kg | Mice | [4] |

| Absolute Oral Bioavailability | 35% | Mice | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in AML cells.

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles. Below are generalized methodologies for key experiments based on the available literature.

FTO Inhibition Assay (In Vitro Demethylation)

This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, and co-factors such as Fe(II) and α-ketoglutarate.

-

Inhibitor Incubation: Varying concentrations of this compound (or a vehicle control, typically DMSO) are added to the reaction mixture.

-

Initiation and Incubation: The demethylation reaction is initiated and incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped, often by heat inactivation or the addition of a chelating agent like EDTA.

-

Quantification: The amount of demethylated product (adenosine) or the remaining m6A-containing substrate is quantified. This is commonly done using techniques like HPLC-MS/MS, which can separate and quantify the different nucleosides.

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of AML cell lines.

-

Cell Seeding: AML cells (e.g., NB4, MONOMAC6) are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified duration (e.g., 48-96 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity as a proxy for cell number.

-

Data Analysis: The absorbance or fluorescence readings are normalized to the vehicle control, and the IC50 value is calculated from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to FTO within intact cells.

-

Cell Treatment: Intact AML cells are treated with either this compound or a vehicle control.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Cell Lysis: The cells are lysed to release the proteins.

-

Separation of Aggregates: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Detection: The amount of soluble FTO protein remaining in the supernatant at each temperature is quantified by Western blotting.

-

Analysis: A "melting curve" is generated for both the treated and control samples. A shift in the curve to higher temperatures in the presence of this compound indicates direct binding to FTO.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells.

-

Tumor Growth/Leukemia Establishment: The tumors are allowed to grow to a palpable size, or leukemia is allowed to establish.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 2 mg/kg, i.p. daily), while the control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), or disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood for leukemic cells. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or ethical endpoints), the animals are euthanized, and tumors or tissues are collected for further analysis (e.g., histology, biomarker analysis). Survival data is also collected and analyzed using Kaplan-Meier curves.

Conclusion

This compound is a well-characterized, selective inhibitor of the FTO m6A demethylase with potent anti-leukemic activity demonstrated in both in vitro and in vivo models of AML. Its mechanism of action, involving the epigenetic reprogramming of cancer cells, offers a novel therapeutic strategy. The data presented in this guide underscore the potential of FTO as a druggable target and this compound as a lead compound for the development of new AML therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of FB23-2 in m6A RNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism and gene expression. The reversible nature of m6A methylation, governed by "writer," "eraser," and "reader" proteins, has emerged as a key regulatory layer in cellular physiology and pathology. The m6A eraser, fat mass and obesity-associated protein (FTO), is a demethylase that removes methyl groups from m6A-modified RNA. Its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). FB23-2 is a potent and selective small-molecule inhibitor of FTO. This technical guide provides an in-depth overview of the role of this compound in m6A RNA methylation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. While the predominant view supports this compound's anti-leukemic effects through FTO inhibition and subsequent m6A hypermethylation, this guide also addresses conflicting evidence suggesting potential FTO-independent mechanisms.

Mechanism of Action of this compound

This compound is a derivative of FB23, developed through structure-based rational design to selectively inhibit the m6A demethylase activity of FTO.[1][2] It directly binds to the FTO protein, thereby blocking its enzymatic function.[1][3] The primary consequence of FTO inhibition by this compound is the accumulation of m6A on RNA.[1]

Signaling Pathway of this compound Action

The inhibitory effect of this compound on FTO sets off a cascade of events that ultimately impacts gene expression and cellular phenotype, particularly in AML. By preventing the demethylation of m6A on target mRNAs, this compound influences their stability and translation. This leads to the upregulation of tumor-suppressive genes and the downregulation of oncogenes.

Caption: Proposed signaling pathway of this compound in AML.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| FTO IC50 | 2.6 µM | In vitro demethylation assay | [4][5] |

| NB4 Proliferation IC50 | 0.8-1.5 µM | Human AML cell line | [5] |

| MONOMAC6 Proliferation IC50 | 0.8-1.5 µM | Human AML cell line | [5] |

| Other AML Cell Lines IC50 | 1.9 - 5.2 µM | Various genetic backgrounds | [5] |

Table 2: Effects of this compound on m6A Levels and Gene Expression

| Experiment | Treatment | Target | Outcome | Reference |

| m6A Dot Blot | This compound | Global m6A | Substantial Increase | [1] |

| LC-MS/MS | This compound | Global m6A in mRNA | Confirmed Increase | [1] |

| m6A-seq | 5 µM this compound (72h) | m6A peaks in MONOMAC6 cells | 342 hypermethylated, 72 hypomethylated peaks | [6] |

| RNA-seq | 5 µM this compound (72h) | Gene expression in K562 cells | 2655 downregulated, 2520 upregulated genes | [6] |

| Gene Expression | This compound | ASB2, RARA | Upregulation | [1][7] |

| Gene Expression | This compound | MYC, CEBPA | Downregulation | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

m6A Dot Blot Assay

This method is used to detect changes in the overall level of m6A in total RNA.

Protocol:

-

Isolate total RNA from control and this compound-treated cells using a standard RNA extraction kit.

-

Denature the RNA samples by incubating at 95°C for 3 minutes, followed by immediate chilling on ice.

-

Serially dilute the RNA samples in RNase-free water.

-

Spot the diluted RNA onto a nitrocellulose membrane and crosslink using a UV crosslinker.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

As a loading control, stain the membrane with methylene blue to visualize total RNA.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a ligand (this compound) to its target protein (FTO) in a cellular context.

Protocol:

-

Harvest control and this compound-treated cells and lyse them in a suitable buffer.

-

Clear the lysate by centrifugation.

-

Divide the supernatant into aliquots and heat them to a range of different temperatures for 3 minutes.

-

Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FTO at each temperature by Western blotting using an FTO-specific antibody.

-

A shift in the thermal stability of FTO in the presence of this compound indicates direct binding.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conflicting Evidence and Future Directions

While a substantial body of evidence supports the role of this compound as an on-target FTO inhibitor that modulates m6A levels, some studies present a more complex picture.

A comparative analysis of RNA-seq and m6A-mRNA transcriptome microarray data revealed a minimal overlap between genes whose expression is altered by this compound and those with changes in m6A methylation.[6] Furthermore, this study did not observe a correlation between the expected m6A hypermethylation from FTO inhibition and the deregulation of individual mRNAs.[6]

More recent research using direct RNA nanopore sequencing has suggested that this compound does not alter m6A stoichiometry in AML cell lines.[8] This study also found that the cytotoxic effects of this compound persisted even in FTO-deficient cells, implying a potential FTO-independent mechanism of action.[8]

Caption: Logical relationship of the conflicting hypotheses on this compound's mechanism.

These conflicting findings highlight the need for further research to fully elucidate the mechanism of action of this compound. Future studies should aim to:

-

Utilize quantitative, single-nucleotide resolution m6A sequencing methods to precisely map the effects of this compound on the epitranscriptome.

-

Employ unbiased proteomic and genomic approaches to identify potential off-targets of this compound.

-

Validate the on-target and off-target effects of this compound in a wider range of cancer models.

Conclusion

This compound is a valuable chemical probe for studying the role of FTO and m6A methylation in health and disease. The predominant model suggests that its potent anti-leukemic activity stems from the inhibition of FTO's m6A demethylase function, leading to increased m6A levels on key cancer-related transcripts. However, emerging evidence warrants a critical evaluation of potential off-target or FTO-independent effects. A comprehensive understanding of this compound's complete mechanism of action will be crucial for its potential translation into a therapeutic agent. This guide provides a foundational understanding for researchers and drug developers working in the dynamic field of epitranscriptomics.

References

- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | GlpBio [glpbio.cn]

- 5. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]

- 6. researchgate.net [researchgate.net]

- 7. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

FB23-2: A Technical Guide to a Novel Epitranscriptomic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which encompasses the study of post-transcriptional modifications of RNA, is rapidly emerging as a critical area of investigation in cellular biology and disease pathogenesis. Among the most abundant of these modifications is N6-methyladenosine (m6A), a dynamic and reversible mark that plays a pivotal role in regulating RNA metabolism and function. The discovery of enzymes that can add or remove this mark has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of FB23-2, a potent and selective small-molecule inhibitor of the m6A demethylase FTO (fat mass and obesity-associated protein). We will delve into its mechanism of action, its profound impact on the epitranscriptome, and its therapeutic potential, with a primary focus on its well-documented anti-leukemic activity in Acute Myeloid Leukemia (AML). This document will also present detailed experimental protocols and quantitative data to support researchers in their exploration of this compound and its role in epitranscriptomic regulation.

Introduction to Epitranscriptomics and the Role of FTO

Epitranscriptomics refers to the array of biochemical modifications that occur on RNA molecules, influencing their fate and function without altering the underlying nucleotide sequence. These modifications, including m6A, N1-methyladenosine (m1A), and pseudouridine (Ψ), are integral to the regulation of gene expression, affecting processes such as RNA splicing, stability, nuclear export, and translation.

The m6A modification is the most prevalent internal modification in eukaryotic mRNA and is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. Writer proteins, such as the METTL3-METTL14 complex, install the m6A mark. Eraser proteins, including FTO and ALKBH5, remove it. Reader proteins, like the YTH domain-containing family of proteins, recognize m6A-modified RNA and mediate its downstream effects.

The FTO protein was the first identified m6A demethylase and has been implicated in a variety of cellular processes and diseases, including obesity and cancer. In several cancers, including Acute Myeloid Leukemia (AML), FTO is overexpressed and acts as an oncogene by demethylating and stabilizing the transcripts of key cancer-promoting genes.[1] This has positioned FTO as a promising therapeutic target.

This compound: A Potent and Selective FTO Inhibitor

This compound is a small-molecule inhibitor of FTO that was developed through structure-based rational design, evolving from its precursor, FB23.[2][3] This optimization led to a compound with improved cell permeability and significantly enhanced anti-proliferative activity.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of FTO, directly binding to its catalytic domain and blocking its m6A demethylase activity.[2][3] By inhibiting FTO, this compound leads to an increase in the global levels of m6A methylation on RNA transcripts.[2] This hypermethylation alters the stability and translation of specific mRNAs, ultimately leading to the observed anti-cancer effects.

Selectivity Profile

A crucial aspect of any targeted therapy is its selectivity. This compound has been shown to be highly selective for FTO over the other known m6A demethylase, ALKBH5.[2] This selectivity is critical for minimizing off-target effects and providing a more precise tool for studying the biological functions of FTO.

Impact of this compound on Cellular Signaling and Cancer Progression

The primary and most well-studied impact of this compound is its potent anti-leukemic activity in AML.[2][3] By inhibiting FTO, this compound triggers a cascade of events that collectively suppress leukemia cell growth and promote their differentiation and apoptosis.

Regulation of Key Oncogenic and Tumor Suppressor Pathways

The anti-leukemic effects of this compound are mediated through the altered expression of several key genes:

-

Upregulation of ASB2 and RARA: this compound treatment leads to an increase in the m6A levels of the transcripts for Ankyrin Repeat and SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA), resulting in their increased expression.[2][4] Both ASB2 and RARA are known to be negative regulators of leukemogenesis and play crucial roles in myeloid differentiation.[1][4][5]

-

Downregulation of MYC and CEBPA: Conversely, this compound treatment leads to the destabilization of the transcripts for the proto-oncogene MYC and the transcription factor CCAAT/Enhancer Binding Protein Alpha (CEBPA), resulting in their decreased expression.[2][6][7] Both MYC and CEBPA are critical for the proliferation and survival of leukemia cells.[6][7]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Caption: this compound inhibits FTO, leading to increased m6A on target mRNAs, altering gene expression and promoting anti-leukemic effects.

Therapeutic Potential Beyond AML

While the research on this compound has predominantly focused on AML, emerging evidence suggests its potential therapeutic utility in other cancers. Studies have shown that FTO is also overexpressed and plays an oncogenic role in glioblastoma, breast cancer, and pancreatic cancer.[8][9] Therefore, this compound may hold promise for the treatment of these malignancies as well. Further research is warranted to explore the efficacy of this compound in a broader range of cancer types.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FTO Inhibition) | 2.6 µM | In vitro demethylation assay | [10][11] |

| IC50 (Cell Proliferation) | 0.8 µM | NB4 (AML) | [10][11] |

| 1.5 µM | MONOMAC6 (AML) | [10][11] | |

| 1.9 - 5.2 µM | Panel of human AML cells | [11] | |

| 1.6 - 16 µM | Primary human AML cells | [2] | |

| Effect on m6A Levels | Substantial Increase | NB4 and MONOMAC6 cells | [2] |

| ~2-fold increase | Mouse myocardium (LPS-induced endotoxemia) | [12] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Animal Model | Reference |

| In Vivo Efficacy | Significantly inhibits leukemia progression | Xenograft mouse model (MONOMAC6) | [2] |

| Prolongs survival | Xenograft mouse model (MONOMAC6) | [2] | |

| Delays onset of leukemic symptoms | Xenograft mouse model (MONOMAC6) | [2] | |

| Suppresses proliferation of primary AML cells | Patient-derived xenograft (PDX) model | [2] |

Table 2: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides detailed protocols for key experiments commonly used to study the effects of this compound.

m6A Dot Blot Assay

This semi-quantitative method is used to assess global changes in m6A levels in a given RNA sample.

Caption: Workflow for performing an m6A dot blot assay to measure global m6A levels in mRNA.

Protocol:

-

RNA Isolation and mRNA Purification: Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol). Purify mRNA from the total RNA using oligo(dT) magnetic beads.

-

RNA Quantification and Denaturation: Quantify the purified mRNA using a spectrophotometer. Denature the mRNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.

-

Membrane Spotting and Crosslinking: Spot serial dilutions of the denatured mRNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry, and then UV-crosslink the RNA to the membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the chemiluminescent signal using an appropriate substrate and imaging system. Methylene blue staining of the membrane can be used as a loading control.

LC-MS/MS for m6A Quantification

This highly sensitive and quantitative method allows for the precise measurement of the m6A/A (N6-methyladenosine to adenosine) ratio in an RNA sample.

Protocol:

-

RNA Digestion: Digest purified mRNA to single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography (LC).

-

Mass Spectrometry Analysis: Analyze the separated nucleosides using tandem mass spectrometry (MS/MS). The amounts of adenosine (A) and m6A are quantified by monitoring their specific mass transitions.

-

Data Analysis: Calculate the m6A/A ratio based on the quantified amounts of m6A and A.

Cell Viability Assay (Trypan Blue Exclusion)

This is a simple and widely used method to assess the effect of this compound on cell viability.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cityofhope.org [cityofhope.org]

- 6. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m6A demethylase FTO suppresses pancreatic cancer tumorigenesis by demethylating PJA2 and inhibiting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Increased m6A-RNA methylation and FTO suppression is associated with myocardial inflammation and dysfunction during endotoxemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FB23-2 in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and therapeutic potential of FB23-2, a small-molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). We will delve into its mechanism of action, impact on key signaling pathways, and present quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

Core Function of this compound in AML

This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) from RNA.[1][2][3] In AML, FTO is considered an oncogenic protein that promotes leukemogenesis.[1][2][3] By inhibiting FTO's demethylase activity, this compound effectively increases the levels of m6A on RNA, mimicking the effects of FTO depletion.[1] This targeted inhibition has been shown to suppress the proliferation of AML cells, promote their differentiation, and induce apoptosis.[1][2][3]

While the primary mechanism of this compound is understood to be FTO-dependent, some studies suggest that its anti-leukemic effects may persist even in FTO-deficient cells, indicating a potential for FTO-independent mechanisms of action that warrant further investigation.[4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in AML models.

Table 1: In Vitro Efficacy of this compound in Primary Human AML Cells

| Patient Sample | Cytogenetics | This compound IC50 (µM) |

| AML Patient 1 | t(11;19) | 1.6 |

| AML Patient 2 | Normal | 8.2 |

| AML Patient 3 | del(5q) | 16 |

| AML Patient 4 | Normal | 5.4 |

Source: Adapted from data presented in "Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia".[1]

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model

| Treatment Group | Median Survival (Days) | Change in Spleen Weight | Change in Liver Weight |

| Vehicle Control | ~20 | Baseline | Baseline |

| This compound (2 mg/kg) | ~40 | Reduced | Reduced |

Source: Adapted from data presented in "Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia".[1]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of FTO leads to significant changes in gene expression and the modulation of critical signaling pathways that are dysregulated in AML.

Upon treatment with this compound, there is a notable increase in the mRNA and protein levels of ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[1] Conversely, the expression of key oncogenes in AML, MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha), is inhibited.[1]

Gene set enrichment analysis (GSEA) has revealed that this compound treatment impacts several key cellular processes. Pathways associated with apoptosis and the p53 pathway are stimulated, while those related to MYC targets , the G2M checkpoint , and E2F targets are repressed.[1]

Caption: Signaling pathway of this compound in AML.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the function of this compound are outlined below.

Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on the growth of AML cells.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6) or primary AML cells

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit (Promega, G4100)

-

Plate reader

Procedure:

-

Seed 5,000 to 10,000 AML cells per well in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the CellTiter 96® reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the cell proliferation inhibition and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, FTO, within the cellular environment.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6)

-

This compound

-

DMSO

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT)

-

Western blot reagents and antibodies against FTO

Procedure:

-

Harvest and lyse AML cells.

-

Add this compound (e.g., 50 µM) or DMSO to the cell lysate and incubate at 25°C for 25 minutes.

-

Aliquot the lysate into separate tubes and heat them at various temperatures for 5 minutes to denature the proteins.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Collect the supernatants and analyze the amount of soluble FTO protein by Western blotting.

-

Increased thermal stability of FTO in the presence of this compound indicates direct binding.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

LC-MS/MS for m6A Quantification

This method provides a quantitative measurement of the m6A levels in mRNA from AML cells treated with this compound.

Materials:

-

AML cell lines

-

This compound

-

DMSO

-

mRNA isolation kit

-

Nuclease P1, venom phosphodiesterase I, and alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

Treat AML cells with this compound or DMSO.

-

Isolate mRNA from the treated cells.

-

Digest the mRNA into single nucleosides using a cocktail of nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.

-

Analyze the resulting nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of m6A and other nucleosides.

-

Calculate the ratio of m6A to adenosine (A) to determine the abundance of m6A.

AML Xenograft Mouse Model

This in vivo model is crucial for evaluating the therapeutic efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/LtSz-scid IL2RG-SGM3)

-

Human AML cell lines (e.g., MONOMAC6) or patient-derived primary AML cells

-

This compound

-

Vehicle control solution

Procedure:

-

Xenotransplant human AML cells into the immunocompromised mice.

-

Allow the leukemia to establish for a set period (e.g., 10 days).

-

Administer this compound (e.g., 2 mg/kg) or vehicle control to the mice daily via intraperitoneal injection for a defined duration (e.g., 10 days).

-

Monitor the mice for signs of leukemia progression and overall survival.

-

At the end of the study, or upon euthanasia, collect tissues such as peripheral blood, bone marrow, and spleen.

-

Analyze the tissues for the abundance of human AML cells (e.g., using flow cytometry for human CD markers) and assess organomegaly.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML by targeting the oncogenic FTO demethylase. Its ability to inhibit FTO, increase m6A RNA methylation, and consequently suppress leukemic cell growth while promoting apoptosis has been demonstrated in preclinical models. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research and development of FTO inhibitors as a novel class of anti-leukemic drugs. Further exploration into potential FTO-independent mechanisms will also be crucial for a complete understanding of this compound's activity.

References

- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. FTO depletion does not alter m6A stoichiometry in AML mRNA: a reassessment using direct RNA nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of FB23-2: A Selective FTO Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated significant anti-leukemic effects in preclinical models of acute myeloid leukemia (AML).[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: Targeting FTO in Acute Myeloid Leukemia

The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from RNA.[4] In certain subtypes of AML, FTO is highly expressed and functions as an oncogene by demethylating the mRNA of key cancer-related genes, thereby altering their stability and translation.[4] This aberrant activity promotes leukemogenesis and inhibits the differentiation of leukemia cells.[4] Consequently, FTO has emerged as a compelling therapeutic target for the development of novel anti-cancer therapies.

This compound was developed through a structure-based rational design approach to selectively inhibit the m6A demethylase activity of FTO.[1][2] By inhibiting FTO, this compound increases global m6A levels in AML cells, mimicking the effects of FTO depletion and leading to the suppression of proliferation, induction of apoptosis, and promotion of myeloid differentiation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia Cell Lines

| Cell Line | Genetic Background | IC50 (μM) | Reference |

| NB4 | t(15;17)/PML-RARA | Not explicitly stated, but proliferation is inhibited | [1] |

| MONOMAC6 | t(9;11)/MLL-AF9 | Not explicitly stated, but proliferation is inhibited | [1] |

| MA9.3ITD | MLL-AF9, FLT3-ITD | 1.9 - 5.2 | [3] |

| MA9.3RAS | MLL-AF9, NRAS mutation | 1.9 - 5.2 | [3] |

| U937 | t(10;11) | 1.9 - 5.2 | [3] |

| ML-2 | t(6;11) | 1.9 - 5.2 | [3] |

| MV4-11 | t(4;11) | 1.9 - 5.2 | [3] |

| Primary AML Cells (Patient-Derived) | Various Cytogenetics | 1.6 - 16 | [1][3] |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Treatment Regimen | Key Findings | Reference |

| MONOMAC6 Xenograft | 2 mg/kg/day, intraperitoneally for 10 days | Substantially delayed the onset of full-blown leukemic symptoms and significantly prolonged survival by almost doubling the median survival. | [1][3] |

| Patient-Derived Xenograft (PDX) | Not explicitly stated | Significantly reduced leukemia tissue infiltration and extended survival. | [5] |

Mechanism of Action: Modulation of FTO Signaling Pathway

This compound exerts its anti-leukemic effects by directly binding to and inhibiting the m6A demethylase activity of FTO.[1][2] This leads to an increase in global m6A RNA methylation, which in turn modulates the expression of key genes involved in leukemogenesis.[1][3]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

m6A Dot Blot Assay

This semi-quantitative method is used to assess global m6A levels in mRNA.

Materials:

-

Total RNA isolated from AML cells

-

mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)

-

Hybond-N+ membrane

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Methylene Blue solution

-

UV crosslinker

Procedure:

-

Isolate mRNA from total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the mRNA concentration.

-

Denature 100-500 ng of mRNA in three volumes of RNA incubation buffer at 65°C for 5 minutes.

-

Spot the denatured mRNA onto a Hybond-N+ membrane.

-

UV-crosslink the RNA to the membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the signal using ECL substrate and a chemiluminescence imager.

-

Stain the membrane with Methylene Blue to visualize the total RNA loaded as a loading control.

Apoptosis Analysis by FACS

This method quantifies the percentage of apoptotic cells using Annexin V and 7-AAD staining.

Materials:

-

AML cells treated with this compound or vehicle control

-

Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest treated and control cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative and 7-AAD-negative cells are live cells.

-

Annexin V-positive and 7-AAD-negative cells are early apoptotic cells.

-

Annexin V-positive and 7-AAD-positive cells are late apoptotic or necrotic cells.

-

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the mRNA expression levels of FTO target genes.

Materials:

-

Total RNA isolated from treated and control AML cells

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (see Table 3)

-

RT-qPCR instrument

Table 3: Validated Primer Sequences for Human Gene Expression Analysis

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| ASB2 | GGACATCTCCAACAAATCCCGAG | TTGGTGTCTGCGTTGTGCTGCA | [6] |

| RARA | Not explicitly provided in search results | Not explicitly provided in search results | [7] |

| MYC | TCAAGAGGTGCCACGTCTCC | TCTTGCAGCAGGATAGTCCTT | [8] |

| CEBPA | AGGAGGATGAAGCCAAGCAGCT | AGTGCGCGATCTGGAACTGCAG | [9] |

| GAPDH (housekeeping) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | [10] |

Procedure:

-

Isolate total RNA from cells and perform reverse transcription to synthesize cDNA.

-

Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

LC-MS/MS for this compound Quantification

This method is used for the sensitive and specific quantification of this compound in biological matrices.

General Parameters (based on typical small molecule quantification methods):

-

Chromatography: Reversed-phase HPLC (e.g., C18 column) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[11][12]

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI).

-

Sample Preparation: Protein precipitation or solid-phase extraction of plasma, cell lysates, or tissue homogenates.

Note: Specific mass transitions and detailed gradient conditions for this compound would need to be optimized empirically.

Experimental and Developmental Workflow

The development of this compound followed a structured preclinical workflow.

Workflow Diagram

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity as a selective FTO inhibitor in AML models. Its ability to modulate the m6A epitranscriptome and consequently alter the expression of key oncogenic drivers provides a strong rationale for its further development. Future work will likely focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetics, to support the transition of this compound into clinical trials for the treatment of AML and potentially other FTO-driven malignancies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapeutics.

References

- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]

- 6. origene.com [origene.com]

- 7. researchgate.net [researchgate.net]

- 8. neoplasiaresearch.com [neoplasiaresearch.com]

- 9. origene.com [origene.com]

- 10. origene.com [origene.com]

- 11. lcms.cz [lcms.cz]

- 12. rsc.org [rsc.org]

Unveiling FB23-2: A Potent FTO Inhibitor for Acute Myeloid Leukemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. Emerging evidence highlights the critical role of FTO in the proliferation and survival of acute myeloid leukemia (AML) cells, making it a promising therapeutic target. This compound exerts its anti-leukemic effects by increasing global m6A methylation in RNA, leading to the modulation of key oncogenic and tumor-suppressive pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a derivative of FB23, designed for improved cell permeability and anti-proliferative activity.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[[2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl]amino]-N-hydroxybenzamide |

| CAS Number | 2243736-45-8 |

| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |

| Molecular Weight | 392.24 g/mol |

| SMILES | Cc1noc(C)c1-c1cc(Cl)c(Nc2ccccc2C(=O)NO)c(Cl)c1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ≥2 mg/mL |

| Storage | Store at -20°C for long-term |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the FTO demethylase, with a reported IC50 of 2.6 µM in in vitro assays.[1] Its primary mechanism of action involves the inhibition of FTO's ability to remove the m6A modification from RNA. This leads to an accumulation of m6A in the transcriptome of AML cells, which in turn affects the stability and translation of various target mRNAs.

FTO Inhibition and Downstream Effects

The inhibition of FTO by this compound triggers a cascade of events within AML cells, ultimately leading to anti-leukemic effects. The key downstream targets and cellular consequences are outlined below.

Caption: FTO signaling pathway and the inhibitory effect of this compound in AML.

Table 3: In Vitro Activity of this compound against AML Cell Lines

| Cell Line | IC50 (µM) |

| NB4 | 0.8 |

| MONOMAC6 | 1.5 |

| Other AML cell lines | 1.9 - 5.2 |

Pharmacokinetics

Pharmacokinetic studies in Sprague Dawley rats have shown that this compound has a favorable profile for in vivo applications.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | 3 mg/kg (intraperitoneal) |

| Cmax | 2421.3 ng/mL |

| T1/2 (Elimination half-life) | 6.7 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed AML cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed AML cells and treat with various concentrations of this compound for the desired time (e.g., 48 or 72 hours).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in AML cells treated with this compound using propidium iodide staining.

Materials:

-

AML cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound for the desired duration (e.g., 24 hours).

-

Harvest approximately 1 x 10⁶ cells by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of FTO target genes (e.g., ASB2, RARA, MYC, CEBPA) in AML cells after this compound treatment.

Materials:

-

AML cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Extract total RNA from treated and control AML cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Procedure:

-

Sublethally irradiate immunodeficient mice (e.g., NOD/SCID).

-

Inject human AML cells (e.g., MONOMAC6) intravenously.

-

Monitor for engraftment of leukemia cells.

-

Once engraftment is confirmed, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle control daily.

-

Monitor tumor burden and survival of the mice.

-

At the end of the study, collect tissues for further analysis (e.g., flow cytometry of bone marrow and spleen).

Conclusion

This compound is a valuable research tool for investigating the role of FTO and m6A RNA methylation in acute myeloid leukemia. Its potent and selective inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of targeting FTO in AML and other malignancies where this enzyme is implicated.

References

FB23-2: A Technical Guide to its Therapeutic Potential in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound modulates the m6A methylation of various RNA transcripts, leading to anti-leukemic effects in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and key experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting FTO in AML and other malignancies.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, translation, and splicing. The FTO protein is a key m6A demethylase that removes this modification, thereby influencing the expression of various oncogenes and tumor suppressors. In several subtypes of acute myeloid leukemia (AML), FTO is overexpressed and contributes to leukemogenesis.[1] this compound was developed as a selective inhibitor of FTO, demonstrating significant preclinical anti-tumor activity in AML models.[2] This document outlines the core scientific findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

On-Target Activity: FTO Inhibition

This compound directly binds to FTO and selectively inhibits its m6A demethylase activity.[1] This inhibition leads to an increase in global m6A levels in the transcriptome of AML cells.[3] The primary anti-leukemic effects of this compound are mediated through the modulation of key signaling pathways that are dependent on FTO's demethylase activity.

The inhibition of FTO by this compound leads to the altered expression of critical genes involved in leukemogenesis:

-

Downregulation of Oncogenes: this compound treatment results in the decreased expression of the oncogenes MYC and CEBPA. This is achieved by increasing the m6A modification on their respective mRNAs, which leads to decreased transcript stability.[3][4]

-

Upregulation of Tumor Suppressors: Conversely, this compound upregulates the expression of the tumor suppressor genes ASB2 and RARA. The increased m6A levels in the transcripts of these genes are thought to enhance their stability or translation.[3][5]

Off-Target Activity: hDHODH Inhibition

Recent studies have revealed that this compound also exhibits off-target activity by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] This inhibition can contribute to the anti-proliferative effects of this compound in a manner that is independent of FTO. The dual inhibition of FTO and hDHODH may offer a synergistic anti-leukemic effect, but also highlights the importance of considering off-target effects in the development of FTO inhibitors.[6][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the preclinical activity of this compound.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |

| NB4 | ~2.0 | 72 | [3] |

| MONOMAC6 | ~3.0 | 72 | [3] |

| Primary AML Cells (Patient 1) | 1.6 | Not Specified | [3] |

| Primary AML Cells (Patient 2) | 5.8 | Not Specified | [3] |

| Primary AML Cells (Patient 3) | 16 | Not Specified | [3] |

| Primary AML Cells (Patient 4) | 4.2 | Not Specified | [3] |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Model Type | Mouse Strain | Cell Line/Patient Sample | Treatment Regimen | Key Outcomes | Reference |

| Cell Line-Derived Xenograft (CDX) | NSGS | MONOMAC6 | 2 mg/kg, daily, intraperitoneal injection for 10 days | Significantly prolonged survival, reduced splenomegaly and hepatomegaly, suppressed human AML cell abundance. | [3] |

| Patient-Derived Xenograft (PDX) | NSGS | Primary AML cells | 2 mg/kg, daily, intraperitoneal injection for 17 days | Suppressed proliferation of primary AML cells. | [3] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of AML cell lines.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed AML cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.[8]

-

Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.[8]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).[8]

-

Add 10 µL of CCK-8 solution to each well.[9]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat AML cells with the desired concentration of this compound for the indicated time.[3]

-

Harvest the cells by centrifugation and wash them twice with cold PBS.[10]

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the cells by flow cytometry within one hour.[11] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

In Vivo Xenograft Model

This protocol provides a general framework for establishing and treating AML xenografts in immunodeficient mice with this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSGS)

-

AML cell lines or patient-derived AML cells

-

This compound

-

Vehicle control (e.g., DMSO in corn oil)

-

Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

-

Cell Preparation and Injection:

-

For CDX models, culture and harvest AML cell lines. Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 200 µL.[12]

-

For PDX models, thaw cryopreserved primary AML patient cells and resuspend in an appropriate medium.[13]

-

Inject the cell suspension intravenously into the tail vein of immunodeficient mice.[12]

-

-

Engraftment Monitoring:

-

Starting 2-3 weeks post-injection, collect peripheral blood weekly to monitor the percentage of human CD45+ cells by flow cytometry.[13]

-

-

Treatment:

-

Efficacy Assessment:

-

Monitor the overall health and body weight of the mice regularly.

-

Assess tumor burden by monitoring the percentage of human CD45+ cells in peripheral blood.

-

At the end of the study, euthanize the mice and collect bone marrow, spleen, and liver for analysis of tumor infiltration and cell differentiation by flow cytometry and histology.[3]

-

Monitor survival in a separate cohort of animals.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML. Its ability to inhibit FTO and modulate m6A RNA methylation leads to potent anti-leukemic effects in preclinical models. The dual targeting of FTO and hDHODH may provide a unique advantage in overcoming resistance mechanisms. Further investigation into the clinical efficacy and safety of this compound is warranted. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound and other FTO inhibitors.

References

- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. ptglab.com [ptglab.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FB23-2 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase.[1][2] Emerging evidence has highlighted the critical role of FTO in various cancers, particularly in acute myeloid leukemia (AML), where its overexpression is associated with leukemogenesis.[1][2] this compound exerts its anticancer effects by directly binding to FTO and inhibiting its demethylase activity, leading to a cascade of downstream effects on gene expression and cellular signaling pathways that govern cell proliferation, apoptosis, and differentiation.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cancer cell signaling pathways, and detailed protocols for relevant experimental validation.

Introduction to this compound and its Target: FTO